molecular formula C9H7BrF2O2 B12089022 3-(2-Bromo-4,5-difluorophenyl)propanoic acid

3-(2-Bromo-4,5-difluorophenyl)propanoic acid

Cat. No.: B12089022
M. Wt: 265.05 g/mol
InChI Key: NTSRYKALKGEJAH-UHFFFAOYSA-N
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Description

3-(2-Bromo-4,5-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of propanoic acid, where the phenyl ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4,5-difluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid precursor. One common method includes the following steps:

    Fluorination: The addition of fluorine atoms can be carried out using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4,5-difluorophenyl)propanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted phenylpropanoic acids can be formed.

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Alcohols and alkanes

Scientific Research Applications

3-(2-Bromo-4,5-difluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)propanoic acid: Similar structure but lacks the bromine atom.

    3-(2,4-Difluorophenyl)propanoic acid: Another fluorinated derivative with different substitution patterns.

Uniqueness

3-(2-Bromo-4,5-difluorophenyl)propanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

3-(2-bromo-4,5-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H7BrF2O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h3-4H,1-2H2,(H,13,14)

InChI Key

NTSRYKALKGEJAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)CCC(=O)O

Origin of Product

United States

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